molecular formula C13H17F2NO B3074261 N-{[2-(Difluoromethoxy)phenyl]methyl}cyclopentanamine CAS No. 1019532-83-2

N-{[2-(Difluoromethoxy)phenyl]methyl}cyclopentanamine

Cat. No.: B3074261
CAS No.: 1019532-83-2
M. Wt: 241.28 g/mol
InChI Key: UCDYHQCTUZEWGN-UHFFFAOYSA-N
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Description

N-{[2-(Difluoromethoxy)phenyl]methyl}cyclopentanamine is a chemical compound with the molecular formula C13H17F2NO. It is known for its unique structure, which includes a difluoromethoxy group attached to a phenyl ring, further connected to a cyclopentanamine moiety.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of N-{[2-(Difluoromethoxy)phenyl]methyl}cyclopentanamine typically involves the introduction of the difluoromethoxy group to a phenyl ring, followed by the attachment of the cyclopentanamine moiety. One common method involves the use of difluoromethylation reagents to introduce the CF2H group onto the phenyl ring. This can be achieved through various methods, including electrophilic, nucleophilic, radical, and cross-coupling reactions .

Industrial Production Methods

Industrial production of this compound may involve large-scale difluoromethylation processes, utilizing metal-based catalysts to transfer the CF2H group to the phenyl ring. The reaction conditions are optimized to ensure high yield and purity of the final product .

Chemical Reactions Analysis

Types of Reactions

N-{[2-(Difluoromethoxy)phenyl]methyl}cyclopentanamine can undergo several types of chemical reactions, including:

Common Reagents and Conditions

Common reagents used in these reactions include oxidizing agents like potassium permanganate for oxidation, reducing agents like lithium aluminum hydride for reduction, and various nucleophiles for substitution reactions. The reaction conditions, such as temperature, solvent, and pH, are carefully controlled to achieve the desired products .

Major Products Formed

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield difluoromethoxy-substituted phenyl ketones, while reduction may produce cyclopentanamine derivatives with modified functional groups .

Scientific Research Applications

N-{[2-(Difluoromethoxy)phenyl]methyl}cyclopentanamine has a wide range of applications in scientific research, including:

    Chemistry: It is used as a building block in the synthesis of more complex molecules and as a reagent in various chemical reactions.

    Biology: The compound is studied for its potential biological activity and interactions with biological molecules.

    Medicine: Research is ongoing to explore its potential therapeutic applications, including its use as a precursor for drug development.

    Industry: The compound is utilized in the production of specialty chemicals and materials.

Mechanism of Action

The mechanism by which N-{[2-(Difluoromethoxy)phenyl]methyl}cyclopentanamine exerts its effects involves its interaction with specific molecular targets and pathways. The difluoromethoxy group can influence the compound’s reactivity and binding affinity to various targets, while the cyclopentanamine moiety can modulate its overall properties. Detailed studies are required to elucidate the exact molecular mechanisms and pathways involved .

Comparison with Similar Compounds

Similar Compounds

Uniqueness

N-{[2-(Difluoromethoxy)phenyl]methyl}cyclopentanamine is unique due to its combination of the difluoromethoxy group and the cyclopentanamine moiety. This unique structure imparts distinct chemical and physical properties, making it valuable for specific applications in research and industry .

Properties

IUPAC Name

N-[[2-(difluoromethoxy)phenyl]methyl]cyclopentanamine
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C13H17F2NO/c14-13(15)17-12-8-4-1-5-10(12)9-16-11-6-2-3-7-11/h1,4-5,8,11,13,16H,2-3,6-7,9H2
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

UCDYHQCTUZEWGN-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1CCC(C1)NCC2=CC=CC=C2OC(F)F
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C13H17F2NO
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

241.28 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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